2-Iodo-5-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.79e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQOHFHGWCXKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282072 | |

| Record name | 2-iodo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-50-7 | |

| Record name | 5459-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Iodo-5-nitroaniline for Advanced Research and Development

Introduction: Unveiling a Versatile Synthetic Building Block

2-Iodo-5-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1] Belonging to the substituted aniline family, its unique molecular architecture, featuring an electron-donating amino group and two powerful electron-withdrawing groups (iodo and nitro), imparts a distinct reactivity profile. This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and specialized dyes.[1][2] This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic signatures, reactivity, and practical handling protocols for this compound, designed to empower researchers in drug discovery and material science.

Part 1: Core Physicochemical and Molecular Properties

The utility of this compound in synthetic chemistry is fundamentally governed by its intrinsic physical and chemical properties. The interplay between the amino, iodo, and nitro substituents on the benzene ring creates a polarized molecular framework, influencing everything from its melting point to its reactivity in substitution reactions.[1]

Summary of Key Physicochemical Data

For ease of reference, the primary physicochemical properties of this compound are consolidated in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅IN₂O₂ | [1][3][4] |

| Molecular Weight | 264.02 g/mol | [1][3][4][5] |

| CAS Number | 5459-50-7 | [1][3][4][5][6] |

| Appearance | Yellow solid / powder | [7] |

| Melting Point | 105 °C / 158 °C (Varies by source) | [7][8] |

| Boiling Point | 363.1 °C at 760 mmHg | [1][3][8] |

| Density | 2.101 g/cm³ | [1][3][8] |

| Water Solubility | Very low (Predicted: 3.79e-05 M) | [3] |

| pKa (Predicted) | 0.49 ± 0.10 | [3][8] |

| LogP (Predicted) | 2.72 | [3] |

| Flash Point | 173.4 °C | [3] |

Note: Discrepancies in reported melting points may arise from different polymorphic forms or measurement conditions.

Molecular Structure and Electronic Effects

The substitution pattern of this compound is critical to its chemical behavior.

-

Amino Group (-NH₂): Located at position 1, this group is a strong electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic substitution.

-

Iodo Group (-I): Positioned ortho to the amine, the iodine atom is an electron-withdrawing group (EWG) via induction but a weak deactivator overall. Its large size also introduces significant steric hindrance.

-

Nitro Group (-NO₂): Situated meta to the amine and para to the iodine, the nitro group is a powerful EWG through both induction and resonance, strongly deactivating the ring.

This electronic tug-of-war results in a highly polarized molecule. Crystallographic studies reveal that these molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the amino and nitro groups.[1] These dimers are further organized into chains by iodo-nitro interactions, demonstrating a complex supramolecular assembly.[1]

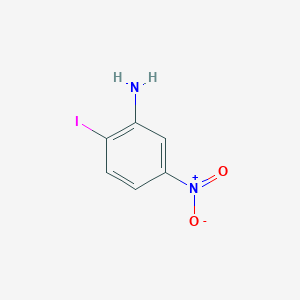

Caption: 2D structure of this compound.

Part 2: Spectroscopic Profile and Structural Elucidation

Accurate characterization is paramount for ensuring structural integrity in any synthetic workflow. A combination of spectroscopic techniques provides an unambiguous fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The aromatic region typically displays three distinct signals corresponding to the protons on the benzene ring. A proton ortho to the nitro group would appear furthest downfield (δ ~8.5 ppm) as a doublet.[7] Another proton situated between the iodo and nitro groups would appear as a doublet of doublets (δ ~8.0 ppm), and the proton between the amino and iodo groups would be the most upfield (δ ~6.7 ppm) as a doublet.[7] The amine protons (-NH₂) usually present as a broad singlet (δ ~4.8 ppm).[7]

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the amino group will be the most shielded (furthest upfield), while the carbon attached to the nitro group will be significantly deshielded (downfield).[7] The carbon bonded to the iodine atom will also exhibit a characteristic upfield shift due to the "heavy atom effect".[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups:

-

N-H Stretching: Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

N=O Stretching: Strong, sharp, asymmetric and symmetric stretching bands typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, confirming the presence of the nitro group.

-

C-I Stretching: A weaker band in the far-infrared region, typically below 600 cm⁻¹.

Part 3: Reactivity and Synthetic Applications

This compound is a versatile intermediate precisely because its functional groups can be selectively targeted.

Key Reaction Pathways

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-iodo-1,5-diaminobenzene, a valuable precursor for building complex heterocyclic structures.

-

Nucleophilic Aromatic Substitution (SₙAr): The iodine atom, activated by the ortho- and para-directing nitro group, can be displaced by strong nucleophiles. This allows for the introduction of a wide range of functionalities, such as alkoxy or cyano groups.[1]

-

Diazotization of the Amino Group: The amino group can be converted into a diazonium salt, which can then undergo Sandmeyer or similar reactions to introduce halides, hydroxyl, or other groups, further expanding the synthetic possibilities.

The compound is a known intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its derivatives have been explored for potential antimicrobial and anticancer properties.[1]

Caption: Key synthetic transformations of this compound.

Part 4: Experimental Protocols and Workflows

Trustworthy science relies on robust and reproducible protocols. The following sections outline validated approaches for the synthesis and characterization of this compound.

Synthesis via Iodination of 5-Nitroaniline

This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the regioselective activation of the position ortho to the strongly activating amino group.

Methodology:

-

Dissolution: Dissolve 5-nitroaniline in a suitable solvent, such as glacial acetic acid.

-

Reagent Addition: To the stirred solution, add an iodinating agent like N-Iodosuccinimide (NIS) portion-wise at room temperature.[1] Acetic acid serves as both a solvent and a catalyst.[1]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into water. The crude product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[7]

Standard Characterization Workflow

A self-validating system for confirming the identity and purity of the synthesized product is essential.

Caption: A logical workflow for synthesis and validation.

Part 5: Safety, Handling, and Storage

As with any halogenated nitroaromatic compound, proper handling is crucial.

-

Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[8][9] For long-term stability and to prevent potential decomposition from light or moisture, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[8][9]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[9][12] Do not allow the material to enter drains or waterways.[9]

Conclusion

This compound stands out as a strategically important chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and diverse synthetic potential make it a cornerstone for developing novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective application in pioneering research and development endeavors.

References

-

Li, F., et al. (2012). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances, 2(24), 9173-9176. Retrieved January 5, 2026, from [Link]

-

This compound | C6H5IN2O2 | CID 229959 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-iodo-5-nitro-aniline - C6H5IN2O2 | CSSB00010080091 - Chemspace. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-iodo-4-nitroaniline - 6293-83-0, C6H5IN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 5, 2026, from [Link]

-

Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. (n.d.). Retrieved January 5, 2026, from [Link]

-

Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (1975, June). Retrieved January 5, 2026, from [Link]

-

4 Iodo 2 Nitroaniline Market 2026 Forecast to 2033. (2026, January 1). Retrieved January 5, 2026, from [Link]

-

Ferguson, G., et al. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C: Structural Chemistry, C73(Pt 5), 444-447. Retrieved January 5, 2026, from [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Karchava, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6299. Retrieved January 5, 2026, from [Link]

-

2-Nitroaniline - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1383. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 5459-50-7 | Benchchem [benchchem.com]

- 2. 4 Iodo 2 Nitroaniline Market 2026 Forecast to 2033 [24chemicalresearch.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H5IN2O2 | CID 229959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - C6H5IN2O2 | CSSB00010080091 [chem-space.com]

- 7. rsc.org [rsc.org]

- 8. 2-iodo-5-nitro-aniline CAS#: 5459-50-7 [m.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

CAS number 5459-50-7 properties and characterization

An In-Depth Technical Guide to the Properties and Characterization of 2-Iodo-5-nitroaniline (CAS Number: 5459-50-7)

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties and outlines detailed protocols for its characterization, ensuring scientific integrity and practical applicability.

Introduction and Compound Identification

Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance, ensuring unambiguous identification in a global context.[1] The CAS number 5459-50-7 unequivocally identifies the compound This compound .[2][3][4] This aromatic amine is characterized by a benzene ring substituted with an iodine atom, a nitro group, and an amino group.[2] The strategic placement of these functional groups—an electron-donating amino group and two electron-withdrawing groups (iodo and nitro)—creates a unique electronic environment that dictates its reactivity and utility as a versatile building block in organic synthesis.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅IN₂O₂ | [2][4] |

| Molecular Weight | 264.02 g/mol | [2][3] |

| Appearance | Yellow solid | [5] |

| Melting Point | 105 °C | [5] |

| Boiling Point | 363.1 °C at 760 mmHg | [2][4] |

| Density | 2.101 g/cm³ | [2][4] |

| Flash Point | 173.4 °C | [2][4] |

| Water Solubility | Very low | |

| Polar Surface Area | 71.8 Ų | [3] |

The high melting and boiling points are indicative of strong intermolecular forces, likely including hydrogen bonding between the amino and nitro groups, which has been confirmed by crystallographic analysis showing the formation of centrosymmetric dimers.[2] Its low water solubility is typical for a substituted aromatic compound of its size.

Synthesis and Purification

This compound is a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2] A common and reliable synthetic route involves a two-step process starting from 2-iodoaniline.[2]

Synthetic Protocol: Nitration of 2-Iodoaniline

The introduction of the nitro group onto the 2-iodoaniline scaffold is achieved through electrophilic aromatic substitution. The directing effects of the amino and iodo substituents guide the incoming nitro group primarily to the 5-position.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and nitric acid (mixed acid) to 0-5°C in an ice-salt bath. The controlled low temperature is critical to prevent over-nitration and side product formation.[2]

-

Substrate Addition: Dissolve 2-iodoaniline in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold mixed acid. Maintain the temperature below 5°C throughout the addition.

-

Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification: Recrystallization

To achieve high purity, which is essential for subsequent synthetic steps and analytical characterization, the crude product is purified by recrystallization.

Step-by-Step Protocol:

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of this compound.[2]

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A multi-technique approach is essential to unequivocally confirm the structure, identity, and purity of a synthesized compound.[2] The following sections detail the standard analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Interpretation: Analyze the chemical shifts, integration, and coupling patterns.

Expected ¹H NMR Spectrum (in CDCl₃): [5]

-

δ 8.55 (d, J = 2.8 Hz, 1H): This downfield doublet corresponds to the proton at the 6-position, which is deshielded by the adjacent nitro group and shows a small meta-coupling to the proton at the 4-position.

-

δ 8.04 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H): This doublet of doublets is assigned to the proton at the 4-position. It exhibits a large ortho-coupling to the proton at the 3-position and a smaller meta-coupling to the proton at the 6-position.

-

δ 6.70 (d, J = 9.2 Hz, 1H): This upfield doublet corresponds to the proton at the 3-position, showing a large ortho-coupling to the proton at the 4-position.

-

δ 4.84 (s, 2H): This broad singlet, integrating to two protons, is characteristic of the amino (-NH₂) group.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Interpretation: Analyze the chemical shifts of the carbon signals.

Expected ¹³C NMR Spectrum (in CDCl₃): [5]

-

δ 152.5, 139.3, 135.6, 125.9, 112.4, 80.7: These signals correspond to the six carbons of the benzene ring. The carbon bearing the amino group (C1) and the carbon bearing the nitro group (C5) will be significantly affected by these substituents. The carbon attached to the iodine (C2) will also show a characteristic chemical shift.

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the purified solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic IR Absorption Bands:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group (-NH₂).

-

~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[2]

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively. The asymmetric stretch is particularly strong and characteristic.[2]

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural clues.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., HPLC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum.

-

Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrum Features:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak corresponding to the molecular weight of the compound (264.02 g/mol ).[2] The exact mass can be used to confirm the elemental formula (C₆H₅IN₂O₂).

-

Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) will not contribute to a complex isotopic pattern for the molecular ion itself, but its high mass will be evident.

-

Fragmentation: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da).[6] The presence of iodine may lead to a fragment at m/z 127 (I⁺) or a loss of 127 Da from the molecular ion.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound and for quantifying it in a mixture. A reversed-phase HPLC method is suitable for a moderately polar compound like this compound.

HPLC Protocol for Purity Assessment:

-

Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be effective. Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Applications and Relevance

This compound is not typically an end-product but serves as a valuable intermediate in several areas of chemical synthesis.

-

Pharmaceutical Synthesis: The presence of three distinct functional groups provides multiple handles for further chemical transformations, making it a useful scaffold for building more complex active pharmaceutical ingredients (APIs).[2] The nitro group can be reduced to an amine, the iodo group can participate in coupling reactions (e.g., Suzuki, Heck), and the existing amino group can be acylated or alkylated.[2]

-

Dye Industry: As a substituted aniline, it can be diazotized and coupled to form various azo dyes.[2] The specific substituents influence the color and stability of the resulting dyes.

-

Material Science: It has been explored for its role in directing the growth of polymorphs on self-assembled monolayers, an application relevant to nanotechnology and materials engineering.[2]

-

Research: Preliminary studies have suggested potential antimicrobial and anticancer activities for this compound, making it a compound of interest for further investigation in medicinal chemistry.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Key hazards include:

-

Toxicity: Harmful if swallowed or in contact with skin.

-

Irritation: Causes skin irritation and serious eye damage.

-

Sensitization: May cause an allergic skin reaction.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

-

Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Determination of Aniline and Nitroanilines in Wastewater by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Determination of 3-nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction Using 18-crown-6 Ether and High-Performance Liquid Chromatography. PubMed. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Indian Academy of Sciences. [Link]

-

-

Organic Syntheses Procedure. [Link]

-

-

13 C NMR spectrum of compound 5. ResearchGate. [Link]

-

2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

4-Iodo-2-nitroaniline. SpectraBase. [Link]

-

Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]

-

This compound | C6H5IN2O2 | CID 229959. PubChem. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-River Falls. [Link]

-

2-Iodoaniline | C6H6IN | CID 11995. PubChem. [Link]

-

CAS Common Chemistry. CAS. [Link]

-

o-Nitroaniline. NIST WebBook. [Link]

-

CAS REGISTRY. CAS. [Link]

-

5459-68-7 | Product Name : 2-Bromo-N,N-dimethylethan-1-amine. Pharmaffiliates. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5). PubMed. [Link]

-

(PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. [Link]

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. This compound | 5459-50-7 | Benchchem [benchchem.com]

- 3. This compound | C6H5IN2O2 | CID 229959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

Solubility of 2-Iodo-5-nitroaniline in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodo-5-nitroaniline in Common Organic Solvents

This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the solubility of this compound. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility and provides robust, field-proven experimental protocols for its empirical determination.

Introduction: The Significance of this compound

This compound is an aromatic amine derivative featuring a benzene ring substituted with an iodo, a nitro, and an amino group.[1] Its molecular structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic compounds and as a building block for pharmaceutical agents.[1] The presence of both electron-withdrawing (-NO₂, -I) and electron-donating (-NH₂) groups creates a unique electronic profile that dictates its reactivity.[1]

Solubility is arguably one of the most critical physicochemical parameters in chemical and pharmaceutical development. It directly influences reaction kinetics, dictates the choice of solvents for purification and crystallization, and is a key determinant of a compound's behavior in formulation and biological systems. A thorough understanding of the solubility of this compound is therefore not merely academic but a prerequisite for its effective application.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound provide a strong basis for predicting its behavior in various solvents.

| Property | Value | Source(s) | Significance for Solubility |

| Molecular Formula | C₆H₅IN₂O₂ | [1][2] | Provides the elemental composition. |

| Molecular Weight | 264.02 g/mol | [1][3] | Larger molecules can sometimes be more difficult to solvate. |

| Polar Surface Area (TPSA) | 71.8 Ų | [2][3] | A moderately high TPSA suggests the molecule has significant polar characteristics, favoring solubility in polar solvents. |

| XLogP3 | 2.2 | [3] | A positive LogP value indicates a degree of lipophilicity, suggesting some solubility in nonpolar organic solvents. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [3] | The ability to donate hydrogen bonds is critical for solubility in protic solvents like alcohols. |

| Hydrogen Bond Acceptors | 3 (from the -NO₂ and -NH₂ groups) | [2][3] | The ability to accept hydrogen bonds enhances solubility in solvents capable of hydrogen bond donation. |

| Melting Point | ~105 °C | [4] | A higher melting point can correlate with lower solubility due to stronger crystal lattice energy that must be overcome. |

Interpretation & Prediction:

The molecular structure of this compound presents a duality. The polar amino (-NH₂) and nitro (-NO₂) groups, capable of hydrogen bonding, suggest a preference for polar solvents (both protic and aprotic).[2][3] The nitro and amino groups create a significant dipole moment across the molecule. Conversely, the benzene ring and the large, nonpolar iodine atom contribute to a nonpolar character, which would favor solubility in solvents of intermediate polarity or some nonpolar solvents that can engage in van der Waals interactions.[1]

Based on these properties, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N-Methylpyrrolidone (NMP) | High | These solvents can accept hydrogen bonds and have strong dipole moments to interact with the polar nitro and amino groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the solute's functional groups. Solubility may decrease with increasing alkyl chain length. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents offer a balance of polarity and nonpolar character that can effectively solvate the entire molecule. |

| Nonpolar | Toluene, Hexane, Heptane | Low to Very Low | The overall polarity of this compound is too high for significant solubility in highly nonpolar solvents where only weak van der Waals forces are possible. |

Experimental Determination of Thermodynamic Solubility

Given the absence of comprehensive published data, empirical determination is essential. The Isothermal Equilibrium (Shake-Flask) Method is the gold-standard for measuring thermodynamic solubility, which represents the true saturation point of a solute in a solvent at a given temperature.[5][6]

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of its precipitation back onto the solid phase.[7] This dynamic equilibrium ensures the measured concentration in the liquid phase is the maximum possible under those conditions.[8] Incubation time is critical; equilibrium for poorly soluble compounds can take 24-72 hours to establish.[8] Temperature control is paramount as solubility is highly temperature-dependent.[5]

Step-by-Step Protocol: Isothermal Equilibrium Method

-

Preparation : Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium).[8][9]

-

Phase Separation : After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation is highly recommended to ensure complete separation of the solid and liquid phases.[8]

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Dilution : Immediately perform a precise serial dilution of the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the original supernatant.

-

Calculation : The final solubility is calculated by accounting for the dilution factor and is typically expressed in units of mg/mL or µg/mL.

Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

High-Throughput Screening with Laser Nephelometry

For earlier stages of research where rapid ranking of solubility in many solvents is needed, Laser Nephelometry offers a high-throughput kinetic solubility measurement.[10][11]

This technique is not a measure of thermodynamic equilibrium. Instead, it determines the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[12][13] The principle relies on detecting scattered light from the fine particles (precipitate) that form when the solubility limit is exceeded.[11][14] While typically used for aqueous solubility, the principle can be adapted for solvent screening.

Molecular Interactions and Solubility

The dissolution process is governed by the intermolecular forces between the solute and solvent molecules. A favorable interaction occurs when the energy gained from solute-solvent interactions compensates for the energy required to break solute-solute and solvent-solvent interactions.

Caption: Dominant intermolecular forces influencing solubility.

-

In Polar Protic Solvents (e.g., Methanol): The primary interactions are strong hydrogen bonds between the solvent's hydroxyl group and the solute's amino and nitro groups. This strong, specific interaction leads to effective solvation and higher solubility.

-

In Nonpolar Solvents (e.g., Toluene): The interactions are limited to weaker, non-specific van der Waals forces. These are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole interactions) holding the solute molecules together in the crystal lattice, resulting in poor solubility.

Practical Applications of Solubility Data

Accurate solubility data for this compound is indispensable for:

-

Process Chemistry: Selecting optimal solvents to ensure all reactants remain in solution, thereby maximizing reaction rates and yields.

-

Purification: Designing efficient crystallization processes by identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

-

Formulation Development: Although more relevant for aqueous systems, understanding organic solvent solubility is crucial for creating amorphous solid dispersions or for processing steps in drug product manufacturing.

Conclusion

While published quantitative solubility data for this compound in common organic solvents is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. The molecule's polar functional groups suggest high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases.

For any application requiring precise concentration knowledge, experimental determination is non-negotiable. The isothermal equilibrium shake-flask method stands as the definitive technique for obtaining accurate thermodynamic solubility data. This guide provides the theoretical framework and a validated, practical protocol to empower researchers to generate the critical data needed for successful research, development, and application of this versatile chemical intermediate.

References

-

BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available at: [Link]

-

Bienta. Laser Nephelometry. Available at: [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Available at: [Link]

-

ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

SciELO SA. Comparison of laser nephelometric and HPLC techniques for efficient determination of solubility of ibuprofen and its 2-hydroxypropyl-β-cyclodextrin inclusion complex. Available at: [Link]

-

Wikipedia. Solubility equilibrium. Available at: [Link]

-

University Handout. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University Handout. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Available at: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 229959, this compound. Available at: [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023). Available at: [Link]

-

PubMed. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. (2001). Available at: [Link]

-

ChemSynthesis. 2-iodo-4-nitroaniline - 6293-83-0. (2025). Available at: [Link]

-

ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2017). Available at: [Link]

-

The University of Aberdeen Research Portal. hydrogen-bonded sheets in 4-iodo-3-nitroaniline. Available at: [Link]

-

Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available at: [Link]

-

ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Available at: [Link]

Sources

- 1. This compound | 5459-50-7 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H5IN2O2 | CID 229959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Laser Nephelometry | Bienta [bienta.net]

- 13. enamine.net [enamine.net]

- 14. Comparison of laser nephelometric and HPLC techniques for efficient determination of solubility of ibuprofen and its 2-hydroxypropyl-β-cyclodextrin inclusion complex [scielo.org.za]

Spectroscopic data interpretation for 2-Iodo-5-nitroaniline (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2-Iodo-5-nitroaniline

Introduction

This compound, with the molecular formula C₆H₅IN₂O₂, is an aromatic compound of significant interest in synthetic organic chemistry.[1][2] It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals due to its unique substitution pattern, which includes an electron-donating amino group (-NH₂), and two electron-withdrawing groups: a nitro (-NO₂) and an iodo (-I) group.[1] This combination of functional groups creates a distinct electronic environment that is reflected in its spectroscopic data.

This guide provides a comprehensive interpretation of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The analysis is grounded in fundamental principles and supported by experimental data, offering field-proven insights for researchers, scientists, and professionals in drug development. The accurate characterization of such intermediates is a critical step in ensuring the structural fidelity and purity of final products.[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound features a benzene ring substituted at positions 1, 2, and 5. Understanding the interplay of these substituents is key to deciphering its spectra.

-

Amino Group (-NH₂ at C1): A strong electron-donating group (activating) that increases electron density at the ortho and para positions through resonance.[3][4]

-

Iodo Group (-I at C2): An electron-withdrawing group via induction due to its electronegativity. It also exerts a "heavy atom effect" in ¹³C NMR.

-

Nitro Group (-NO₂ at C5): A powerful electron-withdrawing group (deactivating) that significantly decreases electron density at the ortho and para positions.[3][5]

This guide will dissect how these electronic effects govern the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the respective spectroscopic techniques.

¹H NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In aromatic compounds, the chemical shifts of ring protons are highly sensitive to the electronic effects of substituents.[6]

Analysis of Aromatic Protons

The this compound molecule has three distinct aromatic protons on the benzene ring at positions 3, 4, and 6.

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating amino group. The deshielding effect of the adjacent nitro group is dominant, causing this proton to appear at the most downfield position.[3][6] It is coupled to H-4 (meta-coupling).

-

H-4: This proton is ortho to the electron-donating amino group and meta to both the nitro and iodo groups. The shielding from the ortho amino group shifts it upfield relative to other protons deshielded by the nitro group.[3] It is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling), and thus appears as a doublet of doublets.

-

H-3: This proton is ortho to the iodo group, meta to the amino group, and para to the nitro group. It experiences deshielding effects from both the iodo and nitro groups. It is coupled only to H-4 (ortho-coupling).

Experimental Data & Assignment

Experimental data reported for this compound confirms this analysis.[7] The amine protons (-NH₂) typically appear as a broad singlet, the exact position of which can vary with solvent and concentration.[8]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -NH₂ | 4.84 | s (singlet) | - |

| H-3 | 6.70 | d (doublet) | 9.2 |

| H-4 | 8.04 | dd (doublet of doublets) | J₁ = 8.8, J₂ = 2.4 |

| H-6 | 8.55 | d (doublet) | 2.8 |

| Source: Data from a study on decarboxylative iodination, conducted in CDCl₃ at 400 MHz.[7] |

The observed coupling constants are characteristic for aromatic systems: the large value (J ≈ 9 Hz) corresponds to ortho coupling between H-3 and H-4, while the smaller value (J ≈ 2.5 Hz) represents meta coupling between H-4 and H-6.[4]

¹³C NMR Spectral Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For substituted benzenes, aromatic carbons typically resonate in the 120-170 ppm range.[6][9] The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative substituents shifted downfield.[9]

Analysis of Aromatic Carbons

This compound has six unique carbon atoms in its aromatic ring.

-

C-2 (Iodo-substituted): The carbon atom directly bonded to iodine is expected to be significantly shifted upfield due to the "heavy atom effect," a phenomenon that increases shielding. This results in an unusually low chemical shift for an sp² carbon.

-

C-5 (Nitro-substituted): This carbon is attached to the strongly electron-withdrawing nitro group and will be deshielded, appearing downfield.

-

C-1 (Amino-substituted): The carbon bearing the amino group is also significantly deshielded.

-

C-3, C-4, C-6: These protonated carbons will have shifts influenced by the combined effects of the three substituents.

Experimental Data & Assignment

Experimental ¹³C NMR data aligns with these predictions.[7]

| Carbon Assignment | Chemical Shift (δ) ppm | Rationale |

| C-2 (C-I) | 80.7 | Heavy atom effect of Iodine causes significant upfield shift. |

| C-6 | 112.4 | Influenced by ortho-NO₂ and para-NH₂ groups. |

| C-4 | 125.9 | Influenced by ortho-NH₂ and meta-NO₂ groups. |

| C-3 | 135.63 | Influenced by ortho-I and para-NO₂ groups. |

| C-5 (C-NO₂) | 139.3 | Deshielded by the directly attached nitro group. |

| C-1 (C-NH₂) | 152.5 | Deshielded by the directly attached amino group. |

| Source: Data from a study on decarboxylative iodination, conducted in CDCl₃ at 100 MHz.[7] |

Infrared (IR) Spectroscopy Interpretation

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes

The IR spectrum of this compound is dominated by absorptions from the amino and nitro functional groups, as well as vibrations from the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two sharp, medium-intensity bands.[10] |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong absorption.[10] | |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong absorption.[10] | |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1475 | Strong, characteristic absorption.[1][11] |

| N-O Symmetric Stretch | 1360 - 1290 | Strong, characteristic absorption.[1][11] | |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to weak, sharp bands. |

| C=C Stretch | 1600 - 1450 | Multiple medium to strong bands. | |

| C-H Out-of-Plane Bend | 900 - 690 | Pattern depends on ring substitution.[12] |

The presence of strong, distinct bands for both the N-H and N-O stretches provides unambiguous evidence for the amino and nitro functionalities in the molecule.

Mass Spectrometry (MS) Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Molecular Ion and the Nitrogen Rule

The molecular formula C₆H₅IN₂O₂ gives a molecular weight of 264.02 g/mol .[1][13] According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass. This compound contains two nitrogen atoms, and its molecular ion peak (M⁺) is expected at an even value, m/z = 264 .[8][14]

Key Fragmentation Pathways

Nitroaromatic compounds often exhibit characteristic fragmentation patterns involving the loss of the nitro group and its components.[15][16]

-

Loss of Nitrogen Dioxide: A primary fragmentation pathway is the cleavage of the C-NO₂ bond, resulting in the loss of a neutral NO₂ radical (46 Da).

-

[M - NO₂]⁺ → m/z 218

-

-

Loss of Nitric Oxide: Another common fragmentation is the loss of a neutral NO radical (30 Da), often followed by subsequent losses.

-

[M - NO]⁺ → m/z 234

-

-

Loss of Iodine: Cleavage of the C-I bond results in the loss of an iodine radical (127 Da), which is a very stable fragment.

-

[M - I]⁺ → m/z 137

-

These fragmentation pathways are crucial for confirming the presence and location of the substituents on the aromatic ring.

Caption: Key fragmentation pathways for this compound in Mass Spectrometry.

Standard Experimental Protocols

To ensure high-quality, reproducible data, standardized methodologies are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance/transmittance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

-

Separation: The compound travels through the GC column, separating it from any impurities.

-

Ionization & Analysis: As the compound elutes from the column, it enters the mass spectrometer ion source (typically Electron Ionization, EI). The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the electronic environments of the proton and carbon atoms, with chemical shifts and coupling patterns that are highly indicative of the 1,2,5-substitution pattern. IR spectroscopy confirms the presence of the key amino and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals logical fragmentation pathways that correspond to the loss of its substituents. Together, these techniques form a powerful and self-validating system for the unambiguous identification and characterization of this important chemical intermediate.

References

-

Wang, L., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Stasyuk, A. J., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Communications Chemistry. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. Retrieved from [Link]

-

American Chemical Society. (n.d.). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds. Retrieved from [Link]

-

ResearchGate. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of Puget Sound. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]

Sources

- 1. This compound | 5459-50-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. This compound | C6H5IN2O2 | CID 229959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. savemyexams.com [savemyexams.com]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Historical synthesis methods for 2-Iodo-5-nitroaniline

An In-depth Technical Guide: Historical Synthesis Methods for 2-Iodo-5-nitroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This compound (C₆H₅IN₂O₂, MW: 264.02 g/mol ) is a pivotal molecular intermediate, valued for the unique reactivity conferred by its electron-withdrawing nitro group and the versatile iodine substituent.[1] This combination makes it a strategic precursor in the synthesis of complex pharmaceuticals and dyes, where it participates readily in nucleophilic substitutions and cross-coupling reactions.[1] This guide provides a comprehensive analysis of the historical and foundational methods for synthesizing this compound. We will dissect the prevailing synthetic strategy—electrophilic iodination of 3-nitroaniline—exploring the evolution of reagents from harsh classical systems to milder, more selective modern alternatives. Furthermore, we will examine alternative, though less common, historical pathways and contrast them with contemporary methodologies to provide a complete picture of the synthetic landscape for this important building block.

Introduction: The Strategic Importance of this compound

The utility of this compound in organic synthesis stems from the distinct electronic properties of its functional groups. The potent electron-withdrawing nature of the nitro (-NO₂) and iodo (-I) groups significantly influences the molecule's reactivity, rendering it a versatile intermediate for constructing complex molecular architectures.[1] Its structural isomer, 4-iodo-2-nitroaniline, exhibits simpler hydrogen-bonded chains, whereas this compound forms a more complex three-dimensional network involving asymmetric three-center iodo-nitro interactions and aromatic π-π stacking, highlighting the unique structural influence of its substitution pattern.[1]

Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅IN₂O₂ | [2] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| Melting Point | 105 °C | [3] |

| Boiling Point | 363.1°C at 760 mmHg | [1] |

| Density | 2.101 g/cm³ | [1] |

| Appearance | Yellow solid | [3] |

The Principal Historical Pathway: Electrophilic Iodination of 3-Nitroaniline

The most logical and historically dominant route to this compound begins with the readily available precursor, 3-nitroaniline. This strategy leverages the fundamental principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Causality of Experimental Choice: The Power of Directing Groups

The choice of 3-nitroaniline as the starting material is a deliberate one, grounded in electronic theory. The amino (-NH₂) group is a powerful activating ortho-, para-director, while the nitro (-NO₂) group is a deactivating meta-director. In electrophilic substitution, the activating effect of the amino group overwhelmingly controls the position of the incoming electrophile. It directs the iodine atom to the positions ortho (C2, C6) and para (C4) to itself. The C2 position is the most sterically accessible and electronically favored, leading to the desired this compound product with high regioselectivity.

Caption: Primary synthesis workflow for this compound.

Evolution of Iodination Protocols

The methods for effecting this key transformation have evolved, reflecting a broader trend in organic synthesis toward milder conditions and greater efficiency.

-

Classical Reagents: Iodine Monochloride (ICl) Historically, potent and highly reactive electrophiles like iodine monochloride (ICl) were employed. While effective, ICl is corrosive and can lead to side products if conditions are not rigorously controlled. A procedure from 1912 describes the iodination of 4-nitroaniline using ICl in glacial acetic acid, illustrating the long-standing use of this reagent for similar transformations.[4] A similar strategy was applied in the synthesis of a tryptophan derivative, where 3-nitroaniline was subjected to an iodination reaction with ICl to yield the iodinated precursor.[5]

-

The Rise of Milder Reagents: N-Iodosuccinimide (NIS) The development of N-Iodosuccinimide (NIS) marked a significant advancement. NIS is a solid, easy-to-handle source of electrophilic iodine that offers greater selectivity and operates under milder conditions, often requiring only a catalytic amount of acid, such as acetic acid.[1] This has become the most commonly reported laboratory method for this synthesis.

-

Oxidative Iodination Systems Another approach involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent, such as nitric acid (HNO₃), in an acidic medium like acetic acid.[6] This system generates a highly electrophilic iodine species in situ, capable of iodinating even deactivated aromatic rings. This method provides a practical alternative, avoiding more problematic halogenated solvents and operating at ambient temperatures.[6]

-

Green Chemistry Approach: Solvent-Free Grinding More recently, an environmentally friendly, solvent-free method has been developed. This technique involves simply grinding 3-nitroaniline with NIS at room temperature.[1] This solid-state reaction boasts high yield and selectivity, making it an attractive and sustainable option for larger-scale synthesis.[1]

Detailed Experimental Protocol: Iodination using NIS

This protocol represents a standard, reliable laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: To the stirring solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise. The reaction is typically conducted at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. A yellow precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the crude product thoroughly with water to remove residual acetic acid and succinimide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.

Mechanistic Insights

The iodination of 3-nitroaniline with NIS proceeds via a classical electrophilic aromatic substitution mechanism. The acid catalyst protonates the nitrogen of NIS, enhancing the electrophilicity of the iodine atom. The electron-rich aniline ring then acts as a nucleophile, attacking the iodine.

Caption: Mechanism of NIS-mediated iodination of 3-nitroaniline.

Alternative and Evolving Synthetic Strategies

While direct iodination of 3-nitroaniline is the workhorse method, other strategies have been explored, reflecting the ingenuity of synthetic chemists.

The Sandmeyer Reaction

Modern Advancement: Decarboxylative Iodination

A testament to the continued evolution of synthetic methods is the development of transition-metal-free decarboxylative iodination. A 2018 study demonstrated the synthesis of various 2-iodoanilines from their corresponding anthranilic acids.[3] This method was successfully applied to prepare this compound, albeit with a modest yield of 20%.[3] While not a "historical" method in the classical sense, it represents a significant departure from traditional electrophilic substitution and highlights ongoing innovation in C-I bond formation.

Comparative Summary of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages / Disadvantages |

| Classical Iodination | 3-Nitroaniline | ICl, Acetic Acid | Good | Adv: Effective, uses basic reagents. Disadv: Harsh/corrosive reagent, potential for side products. |

| NIS Iodination | 3-Nitroaniline | NIS, Acetic Acid (cat.) | High | Adv: Mild conditions, high selectivity, easy handling.[1] Disadv: Reagent cost can be higher than ICl. |

| Oxidative Iodination | 3-Nitroaniline | I₂, HNO₃, Acetic Acid | Good to Excellent[6] | Adv: Avoids halogenated solvents, ambient temp.[6] Disadv: Use of strong oxidizing acid. |

| Sandmeyer Reaction | (Hypothetical Precursor) | NaNO₂, H⁺, KI | N/A | Adv: Versatile for many isomers. Disadv: Lack of a suitable, readily available precursor for this specific target. |

| Decarboxylative Iodination | 2-Amino-4-nitrobenzoic acid | (Not specified) | 20%[3] | Adv: Novel, metal-free approach. Disadv: Low yield reported, modern method. |

Conclusion

The synthesis of this compound has historically been, and largely remains, dominated by the direct electrophilic iodination of 3-nitroaniline. This preference is a clear reflection of the predictable and powerful directing effects of the amino group, which makes this route highly efficient and regioselective. The evolution from harsh reagents like iodine monochloride to milder, safer, and more selective systems such as N-Iodosuccinimide illustrates a significant theme in the advancement of organic synthesis. While alternative pathways like the Sandmeyer reaction are theoretically possible, and modern innovations like decarboxylative iodination present new possibilities, the foundational strategy of iodinating 3-nitroaniline remains the most practical and field-proven method for accessing this valuable chemical intermediate.

References

- 1. This compound | 5459-50-7 | Benchchem [benchchem.com]

- 2. This compound | C6H5IN2O2 | CID 229959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Iodo-5-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-nitroaniline is a halogenated nitroaromatic compound that serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1] Its molecular architecture, featuring a combination of a hydrogen-bond-donating amino group, a halogen-bond-donating iodine atom, and a hydrogen-bond-accepting nitro group, predisposes it to a rich landscape of intermolecular interactions that govern its solid-state structure. Understanding the crystal packing and the potential for multiple crystalline forms, or polymorphism, is of paramount importance for controlling the physicochemical properties of this compound and any active pharmaceutical ingredients (APIs) derived from it. This guide provides a detailed analysis of the known crystal structure of this compound and explores the phenomenon of polymorphism by drawing comparisons with closely related isomers.

Introduction: The Significance of Solid-State Structure in Drug Development

The solid-state form of an organic molecule dictates many of its critical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can have profound implications for the efficacy and safety of a drug product. A comprehensive understanding of the crystal structure and polymorphic landscape of a synthetic intermediate like this compound is therefore a crucial aspect of risk management and quality control in drug development.

Molecular Properties of this compound

This compound is an organic compound with the molecular formula C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol .[1][2] The molecule consists of a benzene ring substituted with an iodine atom at position 2, a nitro group at position 5, and an amino group at position 1. The presence of both electron-donating (amino) and electron-withdrawing (nitro, iodo) groups creates a polarized molecular framework that influences its reactivity and intermolecular interactions.[1]

| Property | Value |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 5459-50-7[2] |

| Calculated Density | 2.101 g/cm³[1] |

| Boiling Point | 363.1 °C at 760 mmHg[1][3] |

The Known Crystal Structure of this compound

To date, crystallographic analysis of this compound has revealed a single, well-defined crystal structure, which is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 193585.[2] This structure provides critical insights into the intermolecular forces that govern the packing of this molecule in the solid state.

Supramolecular Assembly via Hydrogen and Halogen Bonding

The crystal structure of this compound is characterized by a network of robust intermolecular interactions. The primary interaction is the formation of centrosymmetric dimers through hydrogen bonds between the amino (-NH₂) group of one molecule and the nitro (-NO₂) group of a neighboring molecule.[1]

These dimeric units serve as the fundamental building blocks of the crystal lattice. They are further interconnected into extended chains through asymmetric three-center iodo-nitro interactions.[1] This type of interaction, a form of halogen bonding, plays a crucial role in stabilizing the overall crystal packing. The crystal packing is further reinforced by aromatic π-π stacking interactions, leading to a dense and stable three-dimensional framework.[1]

Caption: Key intermolecular interactions in the crystal lattice of this compound.

Polymorphism: A Comparative Analysis with 2-Iodo-4-nitroaniline

While no polymorphs of this compound have been reported in the literature to date, the phenomenon is common in related molecules. The isomeric compound, 2-iodo-4-nitroaniline, is known to be polymorphic, exhibiting at least three different crystal forms: triclinic, orthorhombic, and monoclinic.[4] The existence of polymorphism in this close relative strongly suggests that this compound may also be capable of forming multiple crystalline structures under different crystallization conditions.

The Polymorphs of 2-Iodo-4-nitroaniline

The different polymorphs of 2-iodo-4-nitroaniline arise from variations in the interplay of hydrogen bonds, iodo-nitro interactions, and π-π stacking.[5]

-

Triclinic Form: Molecules are linked by paired N-H···O hydrogen bonds, forming chains of rings. These chains are then connected into sheets by nitro···I interactions, and the sheets are linked by π-π stacking.[5]

-

Orthorhombic Form: Molecules are linked by single N-H···O hydrogen bonds into spiral chains. These chains are then linked by nitro···O interactions into sheets, which are further connected into a three-dimensional structure by π-π stacking.[5]

-

Monoclinic Form: This form can be obtained by recrystallization from various solvents.[4]